molecular formula C5H5BrN2O2 B3047144 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid CAS No. 1354704-49-6

2-(3-Bromo-1H-pyrazol-1-yl)acetic acid

Cat. No. B3047144
CAS RN: 1354704-49-6
M. Wt: 205.01
InChI Key: GZXQMIQTZFEXFO-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-pyrazol-1-yl)acetic acid is a chemical compound with the CAS Number: 1354704-49-6 . It has a molecular weight of 205.01 . The IUPAC name for this compound is (3-bromo-1H-pyrazol-1-yl)acetic acid .


Molecular Structure Analysis

The InChI code for 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid is 1S/C5H5BrN2O2/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H,9,10) . This indicates that the compound contains 5 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid are not available, it’s worth noting that pyrazole derivatives have shown potent antileishmanial and antimalarial activities .


Physical And Chemical Properties Analysis

2-(3-Bromo-1H-pyrazol-1-yl)acetic acid is a powder at room temperature .

Scientific Research Applications

Antiparasitic Activity

2-(3-Bromo-1H-pyrazol-1-yl)acetic acid: has demonstrated promising antiparasitic activity. For instance:

Inhibitor of Enzymes or Receptors

The pyrazole moiety in this compound may interact with enzymes or receptors. Computational studies could identify potential targets. For example:

Metal-Free Synthesis

A related compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, has been synthesized using a metal-free, environmentally benign process under flow conditions . Similar approaches could be explored for our compound.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid are not available, it’s worth noting that pyrazole derivatives have shown potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that further investigations on this type of compounds could be beneficial.

properties

IUPAC Name

2-(3-bromopyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXQMIQTZFEXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300536
Record name 3-Bromo-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-1H-pyrazol-1-yl)acetic acid

CAS RN

1354704-49-6
Record name 3-Bromo-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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